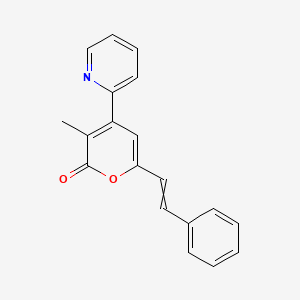![molecular formula C19H40O2Sn B14576706 Tributyl-[2-methyl-2-(3-methyloxiran-2-yl)propoxy]stannane CAS No. 61266-53-3](/img/structure/B14576706.png)
Tributyl-[2-methyl-2-(3-methyloxiran-2-yl)propoxy]stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl-[2-methyl-2-(3-methyloxiran-2-yl)propoxy]stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a complex organic moiety. This compound is notable for its applications in organic synthesis, particularly in radical reactions and as a reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tributyl-[2-methyl-2-(3-methyloxiran-2-yl)propoxy]stannane typically involves the reaction of tributyltin hydride with an appropriate epoxide. The reaction conditions often require the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), and are conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions where tributyltin hydride is reacted with the epoxide under controlled conditions. The process is optimized to ensure high yield and purity, often involving purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Tributyl-[2-methyl-2-(3-methyloxiran-2-yl)propoxy]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can participate in reduction reactions, particularly in the presence of radical initiators.
Substitution: The butyl groups can be substituted with other organic groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Radical initiators such as AIBN are frequently used.
Substitution: Organometallic reagents, such as Grignard reagents, are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds.
Scientific Research Applications
Tributyl-[2-methyl-2-(3-methyloxiran-2-yl)propoxy]stannane is used in several scientific research applications:
Chemistry: It is employed as a reagent in radical reactions and as a precursor for other organotin compounds.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which tributyl-[2-methyl-2-(3-methyloxiran-2-yl)propoxy]stannane exerts its effects involves the formation of radicals. The tin-hydrogen bond in the compound is relatively weak, allowing it to cleave homolytically and generate radicals. These radicals can then participate in various chemical reactions, including reduction and substitution.
Comparison with Similar Compounds
Similar Compounds
Tributyltin hydride: Similar in structure but lacks the complex organic moiety.
Tributylstannane: Another organotin compound with similar applications in radical reactions.
Uniqueness
Tributyl-[2-methyl-2-(3-methyloxiran-2-yl)propoxy]stannane is unique due to its specific structure, which imparts distinct reactivity and applications compared to other organotin compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in organic synthesis.
Properties
CAS No. |
61266-53-3 |
|---|---|
Molecular Formula |
C19H40O2Sn |
Molecular Weight |
419.2 g/mol |
IUPAC Name |
tributyl-[2-methyl-2-(3-methyloxiran-2-yl)propoxy]stannane |
InChI |
InChI=1S/C7H13O2.3C4H9.Sn/c1-5-6(9-5)7(2,3)4-8;3*1-3-4-2;/h5-6H,4H2,1-3H3;3*1,3-4H2,2H3;/q-1;;;;+1 |
InChI Key |
GGKZFXSOENUMIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OCC(C)(C)C1C(O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(2-Hydroxyethyl)(triphenylmethyl)amino]hexan-1-OL](/img/structure/B14576628.png)
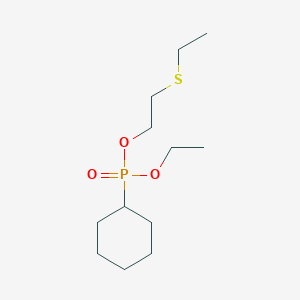
![1-Oxaspiro[4.5]decane-2,7-dione](/img/structure/B14576637.png)
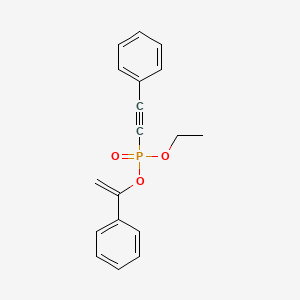
![Acetamide, N-[2-(2-methoxyphenoxy)ethyl]-N-(3-methylphenyl)-](/img/structure/B14576656.png)
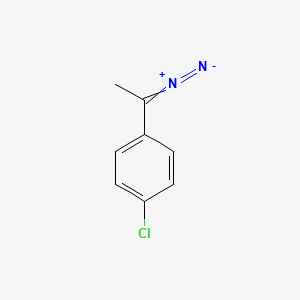
![Acetic acid;6,6-dimethylbicyclo[3.1.1]hept-2-ene-2,4-diol](/img/structure/B14576672.png)
![2,4,6-Tris{[ethyl(2-hydroxyethyl)amino]methyl}phenol](/img/structure/B14576681.png)
![2,2-Dimethyl-4-[2-(phenylsulfanyl)ethenyl]oxan-4-ol](/img/structure/B14576686.png)
![1H-Benzimidazole, 1-methyl-2-[2-(4-methyl-2-thiazolyl)ethyl]-](/img/structure/B14576687.png)
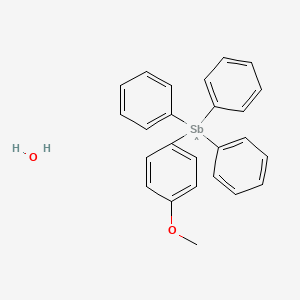
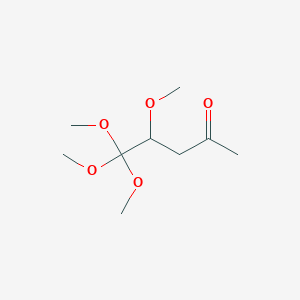
![6-Methoxy-2-phenyl-4H-thieno[3,2-c][1]benzopyran-4-one](/img/structure/B14576713.png)
